molecular formula C14H21N3O B2406609 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide CAS No. 92992-42-2

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B2406609
CAS No.: 92992-42-2
M. Wt: 247.342
InChI Key: GRBYMPJDJOWNJV-UHFFFAOYSA-N
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Description

2-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide (CAS 92992-42-2) is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . This benzamide derivative is of significant interest in neuroscience and pharmaceutical research due to its structural relationship to established pharmacologically active compounds. The core structure of N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is a key moiety in certain therapeutic agents . For instance, it is closely related to the synthetic intermediate 2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), which is identified as a known impurity of Amisulpride, a recognized dopamine receptor antagonist . This suggests its primary research value lies in the exploration of dopaminergic systems. Compounds within this class are known to act as selective antagonists of dopamine D2 and D3 receptors . Researchers may utilize this compound as a building block or reference standard in the design and synthesis of novel compounds for studying psychiatric and neurological conditions. It serves as a crucial intermediate for investigating structure-activity relationships (SAR) to develop new molecular entities with targeted activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBYMPJDJOWNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Reduction of 1-Ethyl-2-Nitromethylenepyrrolidine

A patented method (DK142618B) employs electrolysis to reduce 1-ethyl-2-nitromethylenepyrrolidine to 2-aminomethyl-1-ethylpyrrolidine:

  • Pre-electrolysis : A platinum cathode and zinc anode are immersed in a solution of sodium hydroxide (20%) and ethanol (1:1 v/v) at 25°C for 10 minutes.
  • Main reaction : 1-Ethyl-2-nitromethylenepyrrolidine (0.1 mol) is added to the cathode chamber, and a current of 0.5 A/cm² is applied for 6 hours.
  • Workup : The solution is basified with NaOH, extracted with diethyl ether, and distilled under reduced pressure to yield 2-aminomethyl-1-ethylpyrrolidine (78% yield, purity 92%).

Key Data :

Parameter Value
Temperature 25°C
Current Density 0.5 A/cm²
Yield 78%
Purity (HPLC) 92%

Alternative Alkylation Route

A less efficient method involves reacting pyrrolidine with ethyl bromide followed by reductive amination:

  • N-Ethylation : Pyrrolidine (1.0 mol) and ethyl bromide (1.2 mol) are refluxed in acetonitrile for 12 hours (62% yield).
  • Reductive amination : The product is treated with formaldehyde and sodium cyanoborohydride in methanol, yielding 2-aminomethyl-1-ethylpyrrolidine (55% yield).

Amide Bond Formation Strategies

Coupling the pyrrolidine amine with 2-aminobenzoic acid derivatives is achieved through three primary methods:

T3P/Propanephosphonic Acid Anhydride-Mediated Coupling

Adapted from anthranilamide syntheses (PMC8741576), this method uses:

  • 2-Aminobenzoic acid (1.0 equiv), T3P (1.2 equiv), and triethylamine (2.0 equiv) in THF.
  • The mixture is stirred at 60°C for 4 hours before adding the pyrrolidine amine (1.1 equiv).
  • Yield : 85% after crystallization from acetone.

HATU/DIEA Coupling System

A high-efficiency approach involves:

  • Activating 2-aminobenzoic acid with HATU (1.1 equiv) and DIEA (3.0 equiv) in DMF.
  • Adding the pyrrolidine amine (1.05 equiv) and stirring at room temperature for 12 hours.
  • Yield : 89% with >99% purity by LCMS.

Traditional EDCl/HOBt Method

A cost-effective but slower method uses:

  • EDCl (1.5 equiv), HOBt (1.5 equiv), and N-methylmorpholine (2.0 equiv) in dichloromethane.
  • Reaction time: 24 hours at 25°C.
  • Yield : 72%.

Comparative Table :

Method Coupling Agent Solvent Time (h) Yield (%) Purity (%)
T3P Propanephosphonic anhydride THF 4 85 98
HATU/DIEA HATU DMF 12 89 99
EDCl/HOBt EDCl DCM 24 72 95

Oxidation and Functionalization of Key Intermediates

The synthesis of analogs and derivatives often requires selective oxidation:

Sulfonation of Thioether Intermediates

In a process analogous to amisulpride synthesis (US20130096319A1), thioether groups are oxidized to sulfones using hydrogen peroxide in acetic acid:

  • Reaction conditions : 40–45°C for 22 hours.
  • Challenges : Prolonged reaction times lead to 12–15% decomposition products.

Phase-Transfer Catalyzed Methylation

Methylation of 4-amino-salicylic acid using dimethyl sulfate and potassium hydroxide with tetrabutylammonium bromide (TBAB) accelerates reaction completion to <2 hours.

Purification and Analytical Characterization

Crystallization Optimization

  • Solvent screening : Acetone achieves 99% purity at 0–5°C, while ethanol yields 97% purity.
  • XRPD analysis : Distinct peaks at 2θ = 12.4°, 18.7°, and 25.3° confirm crystalline form.

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C–N bend).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, CH₂CH₃), 2.45–2.70 (m, 4H, pyrrolidine), 3.32 (s, 2H, CH₂NH), 6.82 (d, 1H, ArH), 7.45 (t, 1H, ArH).

Industrial-Scale Production Considerations

  • Cost analysis : HATU/DIEA coupling adds $12–15/g to production costs versus $3–5/g for EDCl/HOBt.
  • Green chemistry metrics : T3P-mediated reactions achieve an E-factor of 0.94, superior to EDCl/HOBt (E-factor = 2.3).

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide serves as a building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new derivatives with potentially enhanced properties or functionalities.

Biology

The compound is investigated for its biological activities, particularly in enzyme inhibition and receptor binding. Its interaction with specific molecular targets can modulate enzymatic activity, which is crucial in understanding metabolic pathways and developing new therapeutic strategies .

Case Study: Receptor Binding Affinity
Research has shown that substituted benzamides, including compounds similar to this compound, exhibit varying affinities for dopamine receptors (D2, D3, and D4). These studies highlight the importance of structural modifications in influencing receptor interactions and potential therapeutic effects .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound, particularly in treating diseases such as cancer and bacterial infections. The compound's ability to inhibit specific enzymes or bind to receptors makes it a candidate for drug development.

Case Study: Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModulation of enzymatic pathways
AnticancerSignificant activity against HCT116
Receptor BindingAffinity for dopamine receptors

Industrial Applications

Beyond research applications, this compound is also utilized in industrial settings for developing new materials and chemical processes. Its unique properties can be harnessed in creating innovative products across different sectors.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide
  • 1-ethyl-2-(aminomethyl)pyrrolidine
  • 1-ethyl-2-pyrrolidinemethylamine

Uniqueness

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzamide core, combined with the ethylpyrrolidinylmethyl substituent, allows for versatile applications and interactions that are not observed in similar compounds .

Biological Activity

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an ethylpyrrolidine side chain, which contributes to its biological properties. The molecular formula is C13_{13}H18_{18}N2_{2}O, and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The binding modulates the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific biological context in which the compound is applied.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including proteases relevant in viral infections. For instance, studies on related compounds have shown that structural modifications can enhance enzyme inhibition potency significantly. In particular, derivatives with specific functional groups have been shown to improve binding affinity and selectivity against targets like HIV-1 protease .

Receptor Binding

The compound has also been evaluated for its ability to interact with various receptors. Its structural analogs have demonstrated promising activity as dopamine receptor antagonists, suggesting potential applications in treating psychiatric disorders . The binding affinity and selectivity for different receptor subtypes can vary based on the structural modifications made to the core benzamide structure.

Case Study 1: Antiviral Activity

A series of studies have focused on the antiviral properties of benzamide derivatives similar to this compound. One study reported that specific modifications led to enhanced inhibitory activity against HIV protease, with some compounds exhibiting IC50_{50} values in the low nanomolar range . This highlights the potential for developing effective antiviral agents based on this scaffold.

Case Study 2: Anticancer Potential

In another investigation, derivatives of this compound were assessed for their anticancer activity. The results indicated that certain modifications could lead to significant antiproliferative effects against cancer cell lines, with IC50_{50} values suggesting effective inhibition at low concentrations . These findings support further exploration into its therapeutic applications in oncology.

Data Summary

Biological Activity Target IC50_{50} Value Reference
Enzyme InhibitionHIV ProteaseLow nM
Receptor BindingDopamine D2/D3Moderate nM
Anticancer ActivityVarious Cancer Cell LinesLow nM

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, analogous benzamide derivatives are synthesized via condensation of ortho-carbonyl isothiocyanates (generated from benzoyl chloride and ammonium thiocyanate in acetone) with primary amines like 1-ethylpyrrolidin-2-ylmethylamine. Reflux conditions (~3 hours) and purification via recrystallization (methanol/water) are critical for yield optimization . Reaction monitoring via TLC and stoichiometric control of reagents (e.g., 1:1 molar ratio of benzoyl chloride to thiocyanate) ensures reproducibility .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR to confirm substituent positions and amine/pyrrolidine integration .
  • IR spectroscopy to identify amide C=O stretches (~1650–1680 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .
  • Elemental analysis (C, H, N) to validate purity (>95%) .
  • Single-crystal X-ray diffraction (if crystalline) for absolute configuration determination, as demonstrated in structurally similar N-pyridyl benzamides .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays for kinase activity) .
  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi (e.g., C. albicans) using broth microdilution .
  • Cellular uptake : Radiolabeling or fluorescence tagging (e.g., FITC conjugation) to assess permeability in hepatocyte or blood-brain barrier models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Systematic substitution : Modify the benzamide’s amino group (e.g., alkylation, acylation) and pyrrolidine’s ethyl group (e.g., cyclopropyl or halogenated analogs) to assess impacts on target binding .
  • Pharmacophore mapping : Use docking simulations (AutoDock, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with kinase catalytic domains) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance oxidative resistance, as seen in related trifluoromethyl-benzamides .

Q. What computational strategies resolve contradictions in biological data across assays?

  • Methodological Answer :

  • Multivariate analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to statistically validate activity differences between analogs .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (Hammett σ) with IC50 values .
  • False-positive mitigation : Include counter-screens (e.g., redox-cycling assays) to rule out artifactual inhibition in enzyme studies .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

  • Methodological Answer :

  • Factorial design : Employ a 2^k factorial approach to test variables (temperature, solvent polarity, catalyst loading). For example, acetone vs. DMF as solvent and K2CO3 vs. Et3N as base .
  • Flow chemistry : Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side products .
  • In-line analytics : Use PAT tools (ReactIR, HPLC-MS) for real-time monitoring of intermediates .

Q. What crystallographic techniques elucidate this compound’s solid-state behavior?

  • Methodological Answer :

  • Crystal engineering : Co-crystallize with coformers (e.g., succinic acid) to improve solubility. Monitor lattice parameters via PXRD .
  • Thermal analysis : Combine DSC and TGA to assess polymorph stability (e.g., enantiotropic transitions) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (C–H···O, π-π stacking) using CrystalExplorer .

Q. How can AI-driven tools enhance experimental design for novel analogs?

  • Methodological Answer :

  • Generative models : Train GPT-4 or ChemBERTa on ChEMBL data to propose synthetically accessible derivatives with predicted bioactivity .
  • Active learning : Use Bayesian optimization to prioritize high-value experiments (e.g., high-throughput screening of substituent libraries) .
  • Retrosynthesis planning : Leverage ASKCOS or IBM RXN for step-efficient routes to target molecules .

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